Hexabromoéthane

Vue d'ensemble

Description

It is a yellowish-white crystalline solid that decomposes to tetrabromoethylene upon heating . Hexabromoethane is known for its high bromine content and is used in various scientific and industrial applications.

Applications De Recherche Scientifique

Hexabromoethane has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a brominating agent.

Biology: Hexabromoethane is used in studies involving halogenated compounds and their biological effects.

Medicine: Research on hexabromoethane includes its potential use in radiology and imaging due to its high bromine content.

Industry: It is used in the production of flame retardants and as a polymerization initiator in the production of certain polymers

Mécanisme D'action

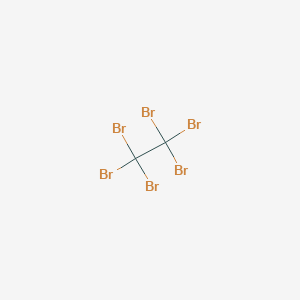

C2Br6C_2Br_6C2Br6

. It is a yellowish-white crystalline solid that has been used in various applications. However, its mechanism of action is not well-studied and the information available is limited. Here is what we know so far:Mode of Action

Hexabromoethane decomposes upon heating to form tetrabromoethylene . Like many other halocarbons, it also decomposes when exposed to radiation

Analyse Biochimique

Biochemical Properties

It is known that Hexabromoethane decomposes upon heating, suggesting that it may undergo similar reactions in biochemical systems

Molecular Mechanism

It is known to decompose to tetrabromoethylene upon heating , suggesting that it may undergo similar reactions at the molecular level in biological systems

Temporal Effects in Laboratory Settings

It is known that Hexabromoethane decomposes upon heating , suggesting that its effects may change over time due to this decomposition. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Méthodes De Préparation

Hexabromoethane can be synthesized through several methods. One common synthetic route involves the bromination of ethane using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure complete bromination . Industrial production methods may involve the use of carbon tetrabromide as a starting material, which is then subjected to further bromination to yield hexabromoethane .

Analyse Des Réactions Chimiques

Hexabromoethane undergoes various chemical reactions, including:

Oxidation: Hexabromoethane can be oxidized to form tetrabromoethylene.

Reduction: It can be reduced to form lower brominated ethanes.

Substitution: Hexabromoethane can undergo substitution reactions with nucleophiles, leading to the formation of different brominated compounds.

Common reagents used in these reactions include bromine, reducing agents like zinc, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

Hexabromoethane can be compared with other similar compounds such as:

Hexafluoroethane (C₂F₆): Unlike hexabromoethane, hexafluoroethane is used primarily in refrigeration and as a propellant.

Hexachloroethane (C₂Cl₆): Hexachloroethane is used in smoke grenades and as a degassing agent in metallurgy.

Bromoethane (C₂H₅Br): Bromoethane is used as an alkylating agent in organic synthesis.

Hexabromoethane is unique due to its high bromine content and its specific applications in polymerization and as a flame retardant .

Propriétés

IUPAC Name |

1,1,1,2,2,2-hexabromoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br6/c3-1(4,5)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJPQMDDRCILHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Br)(Br)Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208128 | |

| Record name | Hexabromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-73-0 | |

| Record name | Hexabromoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexabromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular structure of hexabromoethane and what are its key physical properties?

A: Hexabromoethane (C2Br6) is an aliphatic hydrocarbon where all six hydrogen atoms of ethane are replaced by bromine atoms. Its molecular weight is 503.5 g/mol. [] The molecule adopts a "trans" configuration, meaning the bromine atoms are arranged to minimize steric hindrance. [] The C-Br bond length is approximately 1.93 Å, and the C-C bond length is estimated to be 1.52 Å. []

Q2: How does the presence of bromine atoms influence the intermolecular interactions of hexabromoethane?

A: The bromine atoms in hexabromoethane contribute significantly to intermolecular interactions. Research shows that while van der Waals forces are present, the dominant interactions arise from the uneven electron distribution around the bromine atoms. [] This leads to electrostatic interactions between hexabromoethane molecules and other bromine-containing molecules, as evidenced by the co-crystal formation with cyclopentadienyl ruthenium bromides. []

Q3: What is known about the crystal structure of hexabromoethane?

A: Hexabromoethane exists in an orthorhombic crystal structure, belonging to the Pnma (D162h) space group. [] The unit cell contains four molecules of hexabromoethane. [] Interestingly, hexabromoethane undergoes a phase transition at 177°C to a body-centered cubic lattice structure. [] This transition is believed to be driven by the molecule's geometry and the onset of random molecular axis orientations. []

Q4: What spectroscopic techniques have been used to study hexabromoethane?

A: Raman spectroscopy has been extensively used to study the vibrational modes of hexabromoethane. [, ] This technique provides insights into the molecule's structure and bonding characteristics. Additionally, researchers have utilized infrared (IR) spectroscopy to complement Raman data and further elucidate the vibrational properties of the molecule. []

Q5: Has computational chemistry been used to study hexabromoethane, and if so, what insights have been gained?

A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and bonding properties of hexabromoethane, particularly in the context of its interactions with metal atoms like copper and silver. [] These calculations have helped elucidate the electronic characteristics of metalated carbyne ribbons formed through on-surface elimination reactions involving hexabromoethane. []

Q6: What are the implications of the phase transition observed in hexabromoethane for its material properties?

A: The phase transition in hexabromoethane from an orthorhombic to a body-centered cubic structure at elevated temperatures suggests a change in its material properties. [] This change could impact its mechanical strength, plasticity, and thermal stability. Further investigation into these property changes would be valuable.

Q7: Has hexabromoethane been explored for any catalytic applications?

A: While the provided research papers do not explicitly mention catalytic applications of hexabromoethane, its participation in on-surface elimination reactions suggests potential in this area. [] Specifically, its ability to form metalated carbyne ribbons with tunable band gaps through these reactions highlights a possible avenue for designing novel catalytic materials. []

Q8: How is hexabromoethane synthesized?

A: While not explicitly detailed in the provided papers, one study describes hexabromoethane as a byproduct of the reaction between dioctanoyl peroxide and carbon tetrabromide. [] This suggests that radical reactions involving brominated compounds could be a potential pathway for hexabromoethane synthesis.

Q9: How is hexabromoethane being studied in the context of "hot atom chemistry"?

A: Several research papers highlight the use of hexabromoethane in studying "hot atom chemistry", specifically focusing on the behavior of recoil bromine-82 atoms generated within the crystal lattice. [, , , ] These studies investigate how factors like pre-irradiation, thermal annealing, and the presence of defects influence the chemical fate and integration of the radioactive bromine isotopes. [, , , ] This research contributes to understanding the fundamental processes involved in chemical reactions following nuclear transformations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)